![molecular formula C19H20N6O3S2 B2492243 (2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1172788-21-4](/img/structure/B2492243.png)
(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for characterization. The process may employ density functional theory calculations for structural optimization and vibrational spectra interpretation (Shahana & Yardily, 2020). Another approach includes the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by reactions with 2-furyl(1-piperazinyl)methanone (Hussain et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds can be extensively analyzed using density functional theory, highlighting the effects of electron withdrawing groups and providing insights into the molecule's stability and reactivity based on the HOMO—LUMO energy gap (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Chemical reactions involving the compound include multi-step processes leading to the formation of derivatives with potential biological activities. For example, the creation of N-phenylpyrazolyl aryl methanones derivatives incorporating the arylthio/sulfinyl/sulfonyl group has been documented, revealing their potential as herbicidal and insecticidal agents (Wang et al., 2015).
Future Directions
properties
IUPAC Name |
[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S2/c1-30(27,28)15-5-3-14(4-6-15)22-19-23-16(13-29-19)17(26)24-9-11-25(12-10-24)18-20-7-2-8-21-18/h2-8,13H,9-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXQRIZOASQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone |
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